

The Discovery and Development of TNP-ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tnp-atp	
Cat. No.:	B1681329	Get Quote

An In-depth Exploration of a Versatile Fluorescent ATP Analog for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (**TNP-ATP**) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.[1][2] Since its initial synthesis, it has been extensively utilized to investigate the interactions of ATP with a wide array of proteins, serving as a valuable probe for determining binding affinities and kinetics.[1][3] Furthermore, **TNP-ATP** has been identified as a potent and selective antagonist of P2X receptors, a family of ligand-gated ion channels, making it a critical molecule in the study of purinergic signaling and the development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the discovery, development, and application of **TNP-ATP**, with a focus on its biochemical properties, experimental applications, and its role in drug discovery.

Core Concepts: Discovery and Physicochemical Properties

The journey of **TNP-ATP** began with the work of Hiratsuka and Uchida in 1973, who first synthesized this fluorescent ATP analog.[6] The structure of **TNP-ATP** was later confirmed in



1975 through infrared spectral analysis and NMR.[1] The key feature of **TNP-ATP** is the attachment of a 2,4,6-trinitrophenyl (TNP) group to the ribose moiety of ATP.[1] This modification imparts unique fluorescent properties to the molecule while largely preserving its ability to interact with ATP-binding proteins.[7]

In an aqueous solution, **TNP-ATP** exhibits weak fluorescence with an emission maximum at approximately 561 nm when excited at around 408 nm.[1][8] However, upon binding to the hydrophobic environment of a protein's ATP-binding pocket, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum (typically to around 540 nm) are observed.[9][10] This environmentally sensitive fluorescence is the cornerstone of its utility in binding assays.

Data Presentation: Quantitative Analysis of TNP-ATP Interactions

The following tables summarize the quantitative data for **TNP-ATP** binding and inhibition across various protein families, primarily P2X receptors and protein kinases.

Table 1: Antagonist Potency (IC50) of TNP-ATP at P2X Receptors

P2X Receptor Subtype	Species	IC50 (nM)	Reference(s)
P2X1	Rat	~2	[11]
P2X2/3 (heteromer)	Rat, Human	3 - 6	[8]
P2X3	-	-	-
P2X1, P2X3, P2X2/3	-	6, 0.9, 7 (respectively)	[5]

Table 2: Dissociation Constants (Kd) of **TNP-ATP** for Various Proteins



Protein	Organism	Kd (μM)	Reference(s)
CheA (Histidine Kinase)	Escherichia coli	< 0.01	[1]
Selenophosphate Synthetase	Bacterial	-	[1]
TrwB (ATPase)	Bacterial	-	[1]
Ca2+-ATPase	-	0.1 - 0.2	[6]
CheA	-	Micromolar range	[12]

Table 3: Inhibitor Dissociation Constants (Ki) of TNP-ATP

Protein	Ki	Reference(s)
CheA Autophosphorylation	< 1 µM	[12]

Table 4: Kinetic Parameters of TNP-ATP Binding to P2X2/3 Receptors

Parameter	Value	Reference(s)
Association Rate Constant (k+1)	~100 μM ⁻¹ s ⁻¹	[4]
Dissociation Rate Constant (k-1)	~0.3 s ⁻¹	[4]
Dissociation Constant (KD)	~2 nM	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TNP-ATP.

Fluorescence Spectroscopy Binding Assay



This assay quantifies the interaction between a protein and **TNP-ATP** by measuring the change in fluorescence upon binding.

Materials:

- Spectrofluorometer
- Quartz cuvette or microplate reader
- TNP-ATP stock solution (e.g., 1 mM in water)
- Purified protein of interest
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, pH 7.5)

Cuvette-Based Protocol:

- To a 1 ml quartz cuvette, add the assay buffer.
- Add the protein of interest to a final concentration typically in the low micromolar range (e.g., $1-5 \mu M$).
- Record a baseline fluorescence spectrum (Excitation: ~408 nm, Emission: 500-600 nm).
- Add a small volume of TNP-ATP stock solution to achieve a final concentration in the nanomolar to low micromolar range. The concentration should be carefully chosen to be well below the expected Kd if possible.
- Incubate for a short period to reach equilibrium.
- Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.
- For determining the dissociation constant (Kd), perform a titration experiment by adding increasing concentrations of the protein to a fixed concentration of **TNP-ATP**, or vice versa. The resulting saturation curve can be fitted to a one-site binding model to calculate Kd.

Microplate-Based Protocol:



- In a 96-well or 384-well black plate, add the assay buffer to each well.
- Add the protein of interest to the experimental wells. Include control wells with buffer only.
- Add TNP-ATP to all wells to a final concentration determined from optimization experiments.
- Incubate the plate, protected from light, for a sufficient time to reach equilibrium.
- Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.
- Subtract the background fluorescence from the control wells to determine the net fluorescence due to binding.

Competitive Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace **TNP-ATP** from the protein's binding site.

- Prepare a solution containing the protein of interest and a fixed concentration of TNP-ATP that gives a significant fluorescence signal.
- Add increasing concentrations of the competitor ligand (e.g., ATP).
- After incubation to reach a new equilibrium, measure the fluorescence intensity.
- A decrease in fluorescence indicates the displacement of TNP-ATP by the competitor.
- The data can be used to calculate the inhibitor constant (Ki) of the competitor, which reflects its binding affinity.

Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Antagonism

This technique is employed to measure the inhibitory effect of **TNP-ATP** on the ion channel activity of P2X receptors.

Cell Preparation:



- Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the P2X receptor subtype of interest.
- Plate the cells on glass coverslips for electrophysiological recording.

Solutions:

- External Solution (in mM): 147 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with NaOH).
- Agonist Solution: Prepare a stock solution of a P2X receptor agonist (e.g., ATP or α,β -methylene ATP) in the external solution.
- Antagonist Solution: Prepare various concentrations of TNP-ATP in the external solution containing the agonist.

Protocol:

- Establish a whole-cell patch-clamp configuration on a cell expressing the P2X receptor.
- Hold the cell at a membrane potential of -60 mV.
- Apply the agonist solution to the cell using a rapid perfusion system to evoke an inward current, characteristic of P2X receptor activation.
- After a stable baseline current is established, co-apply the agonist solution containing a specific concentration of TNP-ATP.
- Observe the reduction in the agonist-evoked current in the presence of **TNP-ATP**.
- To determine the IC50, apply a range of TNP-ATP concentrations and plot the percentage of inhibition against the antagonist concentration.

ATPase Inhibition Assay



This assay measures the ability of **TNP-ATP** to inhibit the enzymatic activity of ATPases.

Principle:

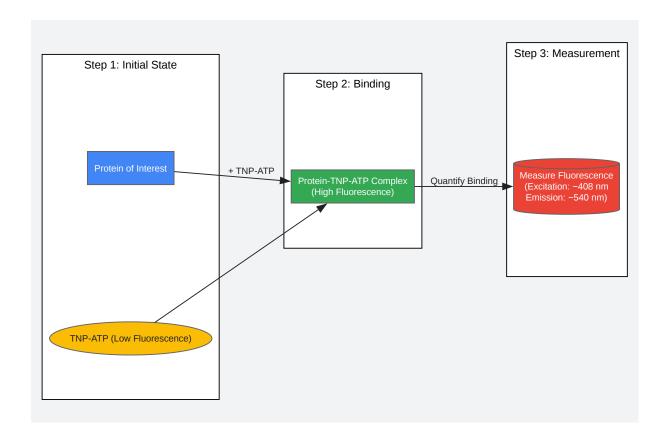
ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibition by **TNP-ATP** is quantified by the reduction in Pi release.

Protocol:

- Prepare a reaction mixture containing the purified ATPase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
- Add varying concentrations of TNP-ATP to the reaction mixtures and pre-incubate for a defined period.
- Initiate the reaction by adding a known concentration of ATP.
- Incubate the reaction at the optimal temperature for the ATPase.
- Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).
- Quantify the amount of released Pi using a colorimetric method, such as the malachite green assay.
- The rate of Pi release in the presence of TNP-ATP is compared to the control (no inhibitor) to determine the percentage of inhibition and subsequently the IC50 value.

Mandatory Visualizations

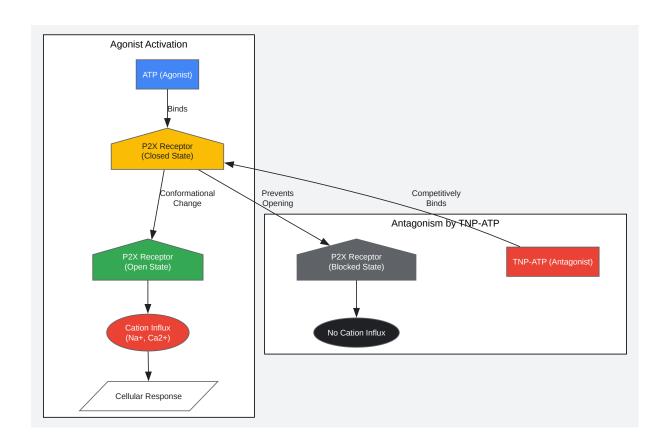




Click to download full resolution via product page

Caption: Workflow of a TNP-ATP fluorescence binding assay.

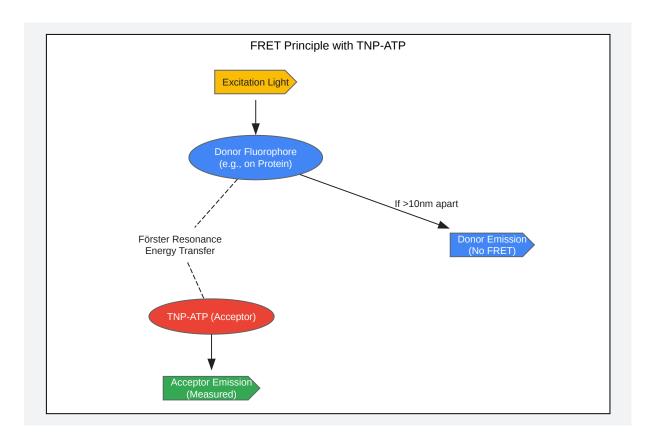




Click to download full resolution via product page

Caption: Signaling pathway of P2X receptor antagonism by **TNP-ATP**.





Click to download full resolution via product page

Caption: Principle of FRET using **TNP-ATP** as an acceptor molecule.

Conclusion

TNP-ATP has proven to be a remarkably versatile and powerful tool in the fields of biochemistry, pharmacology, and drug discovery. Its unique fluorescent properties provide a sensitive and reliable method for studying ATP-protein interactions, enabling the determination of binding affinities and the screening of potential inhibitors. As a potent antagonist of P2X receptors, **TNP-ATP** continues to be instrumental in elucidating the physiological and pathophysiological roles of purinergic signaling. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the effective use of **TNP-ATP** in research and development, ultimately contributing to a deeper understanding of ATP-mediated processes and the discovery of new therapeutic agents.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of antagonist actions at rat P2X2/3 heteromeric receptors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommended tool compounds and drugs for blocking P2X and P2Y receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trinitrophenyl derivatives bind differently from parent adenine nucleotides to Ca2+-ATPase in the absence of Ca2+ PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.soken.ac.jp [ir.soken.ac.jp]
- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.bu.edu [people.bu.edu]
- 11. 2',3'-O-(2,4,6- trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP)—a nanomolar affinity antagonist at rat mesenteric artery P2X receptor ion channels PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNP-ATP and TNP-ADP as probes of the nucleotide binding site of CheA, the histidine protein kinase in the chemotaxis signal transduction pathway of Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of TNP-ATP: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681329#discovery-and-development-of-tnp-atp]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com